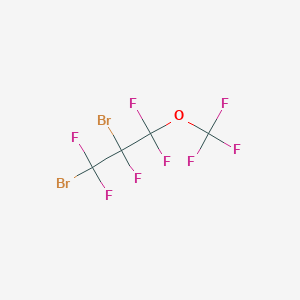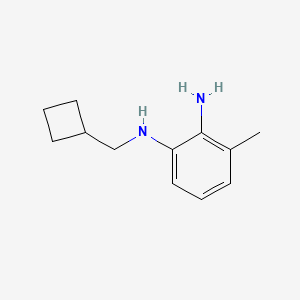
N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N1-(cyclobutylméthyl)-3-méthylbenzène-1,2-diamine est un composé organique caractérisé par la présence d’un groupe cyclobutylméthyle lié à un cycle benzénique substitué par deux groupes amine en positions 1 et 2, et un groupe méthyle en position 3.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N1-(cyclobutylméthyl)-3-méthylbenzène-1,2-diamine implique généralement les étapes suivantes :
Matières premières : La synthèse commence par des matières premières disponibles dans le commerce telles que la 3-méthylbenzène-1,2-diamine et le chlorure de cyclobutylméthyle.
Conditions réactionnelles : La réaction est effectuée dans des conditions anhydres afin d’éviter l’hydrolyse. Un solvant approprié, tel que le dichlorométhane ou le toluène, est utilisé pour dissoudre les réactifs.
Catalyseurs : Une base, telle que la triéthylamine ou l’hydrure de sodium, est ajoutée pour faciliter la réaction de substitution nucléophile.
Procédure : Le chlorure de cyclobutylméthyle est ajouté goutte à goutte à une solution de 3-méthylbenzène-1,2-diamine en présence de la base. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées jusqu’à ce que la réaction soit terminée.
Purification : Le produit est purifié par chromatographie sur colonne ou recristallisation afin d’obtenir de la N1-(cyclobutylméthyl)-3-méthylbenzène-1,2-diamine pure.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, peut améliorer encore la possibilité de mise à l’échelle de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
La N1-(cyclobutylméthyl)-3-méthylbenzène-1,2-diamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène pour former des quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pour obtenir des dérivés aminés réduits.
Substitution : Les groupes amine peuvent participer à des réactions de substitution nucléophile avec des électrophiles, conduisant à la formation de dérivés substitués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou peroxyde d’hydrogène en présence d’un catalyseur.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Électrophiles tels que les halogénoalcanes ou les chlorures d’acyle en présence d’une base comme la triéthylamine.
Principaux produits formés
Oxydation : Quinones ou autres dérivés oxydés.
Réduction : Dérivés aminés réduits.
Substitution : Dérivés aminés substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
La N1-(cyclobutylméthyl)-3-méthylbenzène-1,2-diamine a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Utilisée comme élément de base pour la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Biologie : Étudiée pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisée dans la production de produits chimiques et de matériaux spécialisés dotés de propriétés spécifiques.
Applications De Recherche Scientifique
N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de la N1-(cyclobutylméthyl)-3-méthylbenzène-1,2-diamine implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le composé peut exercer ses effets en se liant à des sites actifs spécifiques, conduisant à l’inhibition ou à l’activation de l’activité enzymatique. Le groupe cyclobutylméthyle et les fonctionnalités amine jouent un rôle crucial dans l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- N1-(cyclopropylméthyl)-3-méthylbenzène-1,2-diamine
- N1-(cyclopentylméthyl)-3-méthylbenzène-1,2-diamine
- N1-(cyclohexylméthyl)-3-méthylbenzène-1,2-diamine
Unicité
La N1-(cyclobutylméthyl)-3-méthylbenzène-1,2-diamine est unique en raison de la présence du groupe cyclobutylméthyle, qui confère des propriétés stériques et électroniques distinctes par rapport à ses analogues. Cette unicité peut influencer la réactivité du composé, ses interactions de liaison et son activité biologique globale.
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-N-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H18N2/c1-9-4-2-7-11(12(9)13)14-8-10-5-3-6-10/h2,4,7,10,14H,3,5-6,8,13H2,1H3 |
Clé InChI |
AOQMJNQSDIBSLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NCC2CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


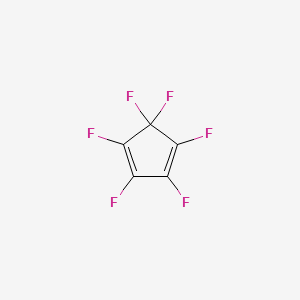
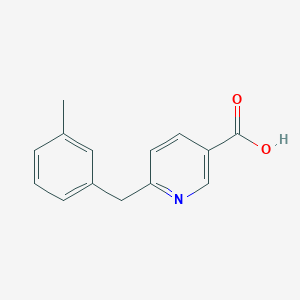


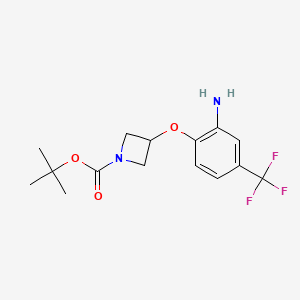
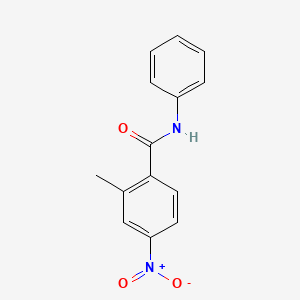




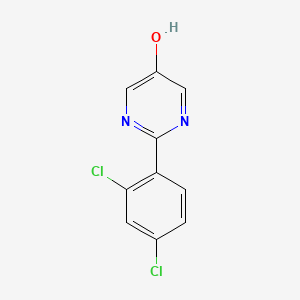
methylamine](/img/structure/B12083203.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)
